
4-(2-Bromo-4-(difluoromethyl)phenyl)morpholine
Vue d'ensemble
Description
“4-(2-Bromo-4-(difluoromethyl)phenyl)morpholine” is an organic compound . It belongs to the class of organic compounds known as retro-dihydrochalcones . These are a form of normal dihydrochalcones that are structurally distinguished by the lack of oxygen functionalities at the C2’- and C6’-positions .
Molecular Structure Analysis
The molecular formula of “4-(2-Bromo-4-(difluoromethyl)phenyl)morpholine” is C11H12BrF2NO . The molecular weight is 292.12 .Applications De Recherche Scientifique
Pharmacological Research
4-(2-Bromo-4-(difluoromethyl)phenyl)morpholine: is utilized in pharmacological research due to its potential as a building block for bioactive molecules. Its structural motif is often found in molecules with central nervous system (CNS) activity, making it a valuable compound for the synthesis of new pharmacological agents .
Material Science
In material science, this compound’s reactivity and selectivity make it an excellent candidate for creating novel materials. Its incorporation into polymers or small molecule frameworks could lead to materials with unique electrical or optical properties .
Chemical Synthesis
This compound serves as a versatile intermediate in chemical synthesis. Its bromo and difluoromethyl groups are reactive sites that can undergo various transformations, enabling the synthesis of complex organic molecules with potential applications in different chemical industries .
Agriculture
While direct applications in agriculture are not well-documented, compounds like 4-(2-Bromo-4-(difluoromethyl)phenyl)morpholine could be used to synthesize agrochemicals. These could include new pesticides or herbicides with improved efficacy and reduced environmental impact .
Medical Research
In medical research, the compound’s morpholine ring is particularly interesting. Morpholines are a class of heterocycles that are often explored for their medicinal properties, including antifungal and anticancer activities .
Industrial Applications
For industrial uses, the compound’s unique structure could be explored for the development of advanced catalysts or as a precursor for specialty chemicals used in various manufacturing processes .
Safety and Hazards
The safety data sheet for a related compound, “4-[2-Bromo-4-(trifluoromethyl)phenyl]morpholine”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Propriétés
IUPAC Name |
4-[2-bromo-4-(difluoromethyl)phenyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrF2NO/c12-9-7-8(11(13)14)1-2-10(9)15-3-5-16-6-4-15/h1-2,7,11H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCIAZCNUQDTZGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromo-4-(difluoromethyl)phenyl)morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



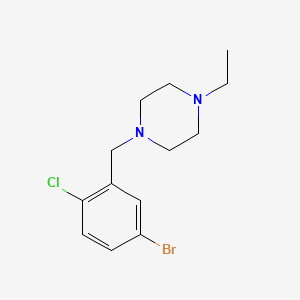

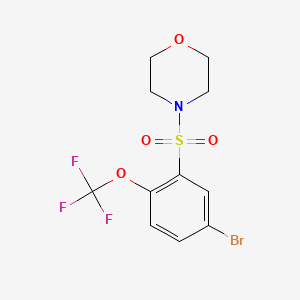
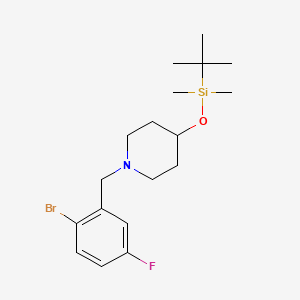
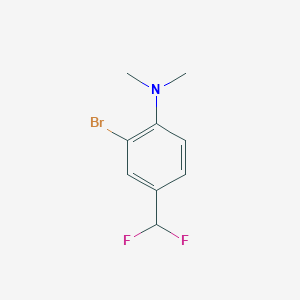

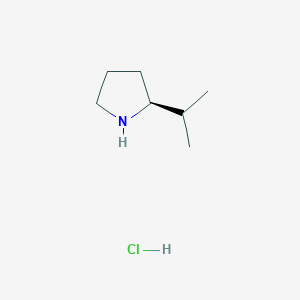

![4-Acetyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid](/img/structure/B1529049.png)
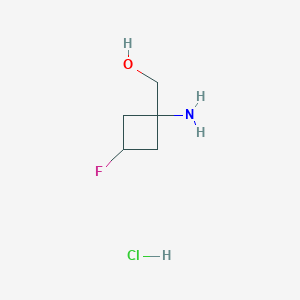
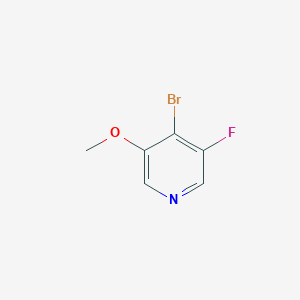
![{3-[(Piperidin-1-yl)methyl]-1,2,4-oxadiazol-5-yl}methanamine dihydrochloride](/img/structure/B1529056.png)

